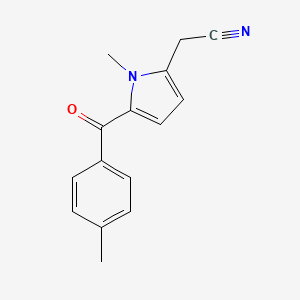
1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile
Cat. No. B8636199
Key on ui cas rn:
26171-22-2
M. Wt: 238.28 g/mol
InChI Key: APSWAFZHMYVSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04294760
Procedure details


A solution of 0.16 g (1.1 mmole) of 4-methylbenzoylcyanide, 0.13 g (1.1 mmole) of 1-methylpyrrole-2-acetonitrile and 4 mg of trichloroacetic acid in 0.4 ml of ether was allowed to stand in the dark under nitrogen at 25°. After three days, a small amount of hydrogen chloride gas was admitted to the vessel. The mixture was allowed to stand for 14 days. It was diluted with methylene chloride and the solution washed with sodium hydroxide. The solution was dried (MgSO4) and the solvent evaporated in vacuo. The residue was chromatographed on 37 ml of silica gel. The fractions eluted with a mixture of 1,1,1-trichloroethane:hexane, 1:1 were discarded. The fractions eluted with 1,1,1-trichloroethaneihexane 3:1 were collected. The solvent was evaporated to give 0.80 g of dark solid 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetonitrile (30 percent yield). It was recrystallized from 1,1,1-trichloroethaneihexane to give brown solid, mp 103°-104°, undepressed by admixture with authentic material.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](C#N)=[O:7])=[CH:4][CH:3]=1.[CH3:12][N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][C:19]#[N:20].ClC(Cl)(Cl)C(O)=O.Cl>CCOCC.C(Cl)Cl>[CH3:12][N:13]1[C:17]([C:6](=[O:7])[C:5]2[CH:10]=[CH:11][C:2]([CH3:1])=[CH:3][CH:4]=2)=[CH:16][CH:15]=[C:14]1[CH2:18][C:19]#[N:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(=O)C#N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.13 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=CC=C1)CC#N
|
Step Three
|
Name
|
|
|
Quantity
|
4 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 25°
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 14 days
|
|
Duration
|
14 d
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed with sodium hydroxide
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on 37 ml of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
The fractions eluted with a mixture of 1,1,1-trichloroethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The fractions eluted with 1,1,1-trichloroethaneihexane 3:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC=C1C(C1=CC=C(C=C1)C)=O)CC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 30% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
